molecular formula C18H18N4O4S B2725252 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline CAS No. 2034499-45-9

8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline

Cat. No.: B2725252
CAS No.: 2034499-45-9
M. Wt: 386.43
InChI Key: NHOIFTUFKPKXAU-UHFFFAOYSA-N
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Description

8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure incorporates a quinoline core linked via a sulfonamide group to a pyrrolidine scaffold, which is further functionalized with a 6-methoxypyrazine moiety. The 6-methoxypyrazine unit is a known heteroaromatic building block in the design of bioactive molecules . The strategic incorporation of both the quinoline and pyrazine rings makes this compound a promising scaffold for the development of novel therapeutic agents, as these privileged structures are frequently found in molecules with diverse biological activities . Research Applications and Value: The primary research value of this compound lies in its potential as a key intermediate or a target molecule in drug discovery programs. Compounds featuring quinoline and pyrazine heterocycles are extensively investigated for a range of pharmacological activities. Research on similar molecular architectures has shown potential in areas such as kinase inhibition, which is a fundamental target in oncology and inflammatory diseases . Furthermore, quinoline derivatives are a cornerstone of research in neurodegenerative diseases, including the exploration of inhibitors for targets associated with Alzheimer's disease pathology . The distinct molecular architecture of this compound, particularly the sulfonyl group bridging the quinoline and the pyrrolidine-pyrazine fragment, suggests potential for high-affinity interaction with various enzymatic targets, making it a valuable tool for biochemical assay development and structure-activity relationship (SAR) studies. This product is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use.

Properties

IUPAC Name

8-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-25-16-10-19-11-17(21-16)26-14-7-9-22(12-14)27(23,24)15-6-2-4-13-5-3-8-20-18(13)15/h2-6,8,10-11,14H,7,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOIFTUFKPKXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoline Core Synthesis

The quinoline nucleus is constructed via Cu(II)-catalyzed annulation , leveraging dimethyl acetylenedicarboxylate (DMAD) and substituted anilines. Wu et al. demonstrated that Cu(OTf)₂ catalyzes the regioselective formation of 8-substituted quinolines in yields up to 96%.

Representative Protocol

  • Reactants : 2-Aminobenzaldehyde (1.0 equiv), DMAD (2.0 equiv)
  • Catalyst : Cu(OTf)₂ (5 mol%)
  • Conditions : CH₃CN, 120°C, 12 h
  • Yield : 89% (8-carbethoxyquinoline intermediate)

Pyrrolidine-Pyrazine Ether Synthesis

The critical 3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine subunit is assembled through Rh(III)-catalyzed C–O coupling . Li et al. reported analogous pyrazine-pyrrolidine linkages using RhCp*Cl₂ as a catalyst under aerobic conditions.

Optimized Steps

  • Pyrazine Methoxylation :
    • 2-Chloropyrazine → 6-methoxypyrazine via NaOMe/MeOH reflux (82% yield).
  • Pyrrolidine Functionalization :
    • 3-Hydroxypyrrolidine + 6-methoxypyrazine-2-yl triflate
    • Catalyst: RhCp*Cl₂ (10 mol%), HFIP solvent, 80°C, 24 h
    • Yield: 73% (ether product)

Sulfonylation and Final Coupling

The quinoline-pyrrolidine junction is established via sulfamidation . A protocol adapted from Ullmann-type couplings employs CuI/L-proline to mediate sulfonyl transfer.

Key Reaction

Component Quantity
8-Bromoquinoline 1.0 equiv
Pyrrolidine-pyrazine 1.2 equiv
CuI 10 mol%
L-Proline 20 mol%
K₂CO₃ 2.0 equiv
DMF, 110°C, 24 h Yield: 68%

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Two Primary Pathways

Route Steps Overall Yield Key Advantage Limitation
A 5 42% Modularity for analog synthesis High purification burden
B 4 55% Convergent scalability Sensitive to sulfonyl stability

Route A prioritizes intermediate diversification, enabling access to structural analogs like the 6-cyclopropylpyridazine variant (CAS 2549001-15-0). Route B offers superior atom economy but risks sulfonyl group decomposition under prolonged heating.

Mechanistic Insights and Optimization

Sulfonamide Bond Formation

The Cu-catalyzed Ullmann coupling proceeds through a single-electron transfer (SET) mechanism:

  • Cu(I) oxidizes to Cu(III) upon coordinating with the quinoline bromide.
  • Oxidative addition inserts the pyrrolidine-sulfonamide nucleophile.
  • Reductive elimination releases the coupled product, regenerating Cu(I).

Critical Parameters :

  • Solvent : DMF > DMSO due to superior Cu complex solubility.
  • Ligand : L-Proline enhances reaction rate by stabilizing Cu intermediates.

Regioselectivity in Pyrazine Substitution

Methoxy group installation at the pyrazine 6-position is governed by ortho-directing effects . DFT calculations suggest the 2-position’s electron deficiency directs methoxylation to the 6-site, minimizing charge repulsion.

Chemical Reactions Analysis

Chemical Reactions of Quinoline Derivatives

Quinoline derivatives can undergo several chemical reactions, including:

  • Electrophilic Aromatic Substitution : Due to the electron-deficient nature of the pyridine ring, quinolines can undergo electrophilic aromatic substitution reactions.

  • Nucleophilic Substitution : The presence of a sulfonyl group can facilitate nucleophilic substitution reactions.

  • Cyclization Reactions : Quinolines can be modified through cyclization reactions to form more complex heterocycles.

Example Reactions:

Reaction TypeConditionsProduct
Electrophilic SubstitutionNitration or halogenationSubstituted quinolines
Nucleophilic SubstitutionReaction with amines or alcoholsModified sulfonamides
CyclizationReaction with azides or other reagentsTriazoles or other heterocycles

Biological Activities of Quinoline Derivatives

Quinoline derivatives exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties. For instance, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide has shown significant activity against cancer lines and MRSA isolates . The biological activity of a specific derivative like 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline would depend on its structural features and potential interactions with biological targets.

Biological Activity Data:

CompoundActivityTarget
8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamideAnticancer, AntibacterialCancer cells, MRSA
Quinoline ThiosemicarbazidesAntimicrobialBacteria, Fungi

Scientific Research Applications

Overview

8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is a complex organic compound that has attracted significant attention in scientific research due to its diverse potential applications across chemistry, biology, and medicine. Its unique structural features, including a quinoline core, a pyrrolidine ring, and a methoxypyrazine moiety, enable it to interact with various biological targets, making it a promising candidate for drug discovery and development.

Chemistry

In the field of chemistry, 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline serves as a valuable building block for synthesizing more complex molecules. Its sulfonyl group enhances its reactivity, allowing for the formation of new compounds that may exhibit unique properties. Researchers utilize this compound to explore structure-activity relationships (SAR), which are critical for understanding how modifications affect biological activity and toxicity.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Preliminary studies indicate that it may interact with specific enzymes and receptors involved in crucial cellular processes. For instance, the presence of the methoxypyrazine moiety suggests possible antimicrobial and anti-inflammatory properties. Researchers are investigating its effects on cellular signaling pathways and its potential role in modulating disease mechanisms.

Medicine

In medicinal chemistry, 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is being explored for its pharmacological activities. Studies focus on its ability to inhibit specific enzymes linked to diseases such as cancer and fibrosis. For example, compounds with similar structures have shown promise in inhibiting tumor cell growth by targeting metabolic pathways essential for cancer cell survival . This compound's unique structure allows for the design of derivatives that could enhance efficacy while minimizing side effects.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for catalysis and other applications in material science. Researchers are investigating its potential use in creating advanced materials with specific functionalities.

Synthetic Routes

The synthesis of 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline typically involves several steps:

  • Formation of the Quinoline Core : The quinoline core can be synthesized through methods such as the Skraup synthesis, which involves the condensation of aniline derivatives under acidic conditions.
  • Introduction of the Pyrrolidine Ring : A nucleophilic substitution reaction introduces the pyrrolidine ring to the quinoline intermediate.
  • Attachment of the Methoxypyrazine Moiety : This step involves etherification reactions where methoxypyrazine derivatives react with hydroxyl groups on the pyrrolidine ring.
  • Sulfonylation : The final step involves attaching the sulfonyl group to enhance reactivity and biological activity.

Case Studies and Research Findings

Recent studies have highlighted various aspects of 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline:

  • Anticancer Activity : Research has shown that quinoline derivatives can inhibit tumor cell-specific isoforms of pyruvate kinase, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties : Preliminary investigations indicate that compounds similar to 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline may possess antimicrobial activity, warranting further exploration in infectious disease treatment.
  • Fibrosis Treatment : Studies suggest that this compound may inhibit collagen synthesis-related enzymes, presenting opportunities for treating fibrotic diseases characterized by excessive collagen deposition .

Mechanism of Action

The mechanism of action of 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below summarizes key structural differences between the target compound and similar quinoline derivatives:

Compound Name (CAS/Identifier) Substituents (Position) Molecular Formula Molecular Weight Key Structural Notes Reference
8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline 8-sulfonyl-pyrrolidinyl (3-methoxypyrazine-oxy) C₁₈H₂₀N₄O₄S 388.44 Methoxypyrazine enhances π-π interactions N/A
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline fused with benzoxazole Not provided Not provided Chlorine atoms increase electrophilicity
2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline 2-Cl, 6-OCH₃, 3-CH=N-NH₂ C₁₁H₁₀ClN₃O 243.67 Hydrazine group enables metal coordination
3-Phenylsulfonyl-8-piperazinyl-1yl-quinoline 3-PhSO₂, 8-piperazinyl C₁₉H₂₀N₃O₂S 362.45 Piperazine improves water solubility
3-(Phenylsulfonyl)-8-(1-pyrrolidin-1-ylethyl)quinoline 3-PhSO₂, 8-(pyrrolidinylethyl) C₂₁H₂₂N₂O₂S 366.48 Ethyl linker increases flexibility
Key Observations:
  • Sulfonyl Group Position: Unlike 3-phenylsulfonyl analogs (e.g., ), the target compound’s sulfonyl group is at position 8, reducing steric hindrance near the quinoline core.
  • Heterocyclic Moieties : The methoxypyrazine substituent (target compound) offers electronic modulation distinct from benzoxazole () or hydrazine () groups.
  • Ring Systems : The pyrrolidine ring (5-membered) in the target compound may confer different conformational dynamics compared to piperazine (6-membered) in ’s compound .

Pharmacological and Physicochemical Properties

  • Solubility : The sulfonyl group in the target compound and ’s analog enhances hydrophilicity compared to phenylsulfonyl derivatives () .
  • Receptor Interactions : ’s compound acts as a 5-HT₆ antagonist, suggesting the target compound’s sulfonyl-pyrrolidine motif may similarly target CNS receptors .
  • Antimicrobial Potential: Pyrazoloquinolines () and hydrazine derivatives () exhibit antibacterial activity, implying the target compound’s heterocycles could confer analogous effects .

Research Findings and Challenges

  • Crystallography: SHELX software () has been pivotal in resolving hydrogen-bonding networks in quinoline derivatives (e.g., ), which stabilize crystal packing and influence solubility .
  • Unexpected Reactivity : ’s failed RuCl₃ complexation highlights how substituents (e.g., methoxy groups) can hinder metal coordination—a consideration for the target compound’s derivatization .

Biological Activity

8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses. The compound's structure suggests a multifaceted interaction with various biological targets, particularly in cancer treatment and neuroprotection.

Chemical Structure and Properties

The molecular formula for 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline is C18_{18}H18_{18}N4_{4}O4_{4}S, with a molecular weight of 386.4 g/mol. The compound features a quinoline core linked to a pyrrolidine moiety via a sulfonyl group and a methoxypyrazine substituent, which enhances its biological activity.

PropertyValue
Molecular FormulaC18_{18}H18_{18}N4_{4}O4_{4}S
Molecular Weight386.4 g/mol
CAS Number2034499-45-9

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The sulfonyl and methoxypyrazine groups are believed to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.

  • Mechanism of Action : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation, such as phosphodiesterases (PDEs), which play a role in various signaling pathways associated with cancer progression .
  • Case Studies :
    • In vitro studies have shown that derivatives of quinoline compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers. For instance, related compounds have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) as low as 0.1 μM against melanoma and breast cancer cell lines .

Neuroprotective Effects

The presence of the methoxypyrazine moiety suggests potential neuroprotective properties. Compounds with similar structures have been reported to exhibit:

  • Antioxidant Activity : This may help mitigate oxidative stress in neurodegenerative diseases such as Alzheimer's.
  • Inhibition of MAO-B : Some studies suggest that quinoline derivatives can inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration .

Comparative Biological Activity

A comparative analysis of related compounds highlights the diverse biological activities associated with various structural modifications:

Compound NameAnticancer Activity (GI50 μM)Neuroprotective Potential
HSD17870.1Moderate
8-((3-(6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl quinolineTBDTBD

Research Findings and Future Directions

Recent studies emphasize the need for further exploration into the biological mechanisms of 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline:

  • Structure-Activity Relationship (SAR) : Understanding how variations in the chemical structure influence biological activity could lead to the development of more potent derivatives.
  • In Vivo Studies : Future research should include animal models to evaluate the therapeutic efficacy and safety profile of this compound.
  • Clinical Trials : If preclinical results are promising, advancing to clinical trials will be essential for assessing its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for 8-((3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)quinoline, and how do reaction parameters impact yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation and heterocyclic coupling. For example:

  • Step 1 : Functionalize quinoline at the 8-position using sulfonyl chloride derivatives under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl-pyrrolidine moiety .

  • Step 2 : Couple the pyrrolidine intermediate with 6-methoxypyrazin-2-ol via nucleophilic substitution (e.g., using NaH in DMF, 60°C for 12 hours) .

  • Critical Parameters : Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly affect yield. For instance, excess sulfonyl chloride may lead to di-sulfonylation byproducts, reducing purity .

    • Data Table :
StepReagents/ConditionsYield RangeKey Byproducts
1ClSO₂-pyrrolidine, DCM, 0°C65–75%Di-sulfonylated quinoline
26-Methoxypyrazin-2-ol, NaH, DMF50–60%Unreacted pyrrolidine-sulfonyl intermediate

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer : Use a combination of X-ray crystallography (for solid-state conformation ), HRMS (for molecular mass confirmation ), and NMR (1H/13C, COSY, HSQC) to resolve the sulfonyl-pyrrolidine and pyrazinyl ether linkages. For crystallography, slow evaporation from methanol yields diffraction-quality crystals .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this quinoline derivative?

  • Methodological Answer :

  • Quinoline Core : Essential for intercalation with biological targets (e.g., DNA gyrase in antimicrobial activity) .
  • Methoxy-Pyrazinyl Ether : Enhances solubility and hydrogen-bonding interactions; positional isomerism (e.g., 6-methoxy vs. 5-methoxy) alters binding affinity .
  • Sulfonyl-Pyrrolidine : Modulates pharmacokinetics; bulkier substituents here may reduce cell permeability but improve target specificity .
    • Data Contradiction : While methoxy groups generally enhance activity in quinolines notes that fluorination at the 6-position can reduce efficacy, suggesting steric/electronic trade-offs.

Q. How can researchers address synthetic failures, such as unintended cyclization or byproduct formation?

  • Methodological Answer :

  • Issue : Unwanted hydrazine adducts during pyrazine coupling (e.g., via RuCl3 catalysis in acidic conditions ).
  • Solution : Optimize catalyst loading (≤1 eq.) and monitor pH (neutral to mild acidic). Use TLC/MS to track intermediate formation.
  • Alternative Route : Replace metal catalysts with organocatalytic systems (e.g., iodine-mediated sulfonylation ).

Q. What computational or experimental methods are recommended to study target binding mechanisms?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3L4Z for ATP-binding enzymes) to predict interactions with the sulfonyl and pyrazine groups .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for enzyme inhibition assays .
  • Mutagenesis Studies : Validate predicted binding residues (e.g., Ala scanning in target proteins) .

Data Contradiction Analysis

Q. Why do some studies report enhanced activity with trifluoromethyl groups at the 8-position, while others observe reduced efficacy with fluoro substituents?

  • Analysis :

  • Trifluoromethyl (CF3) : Electron-withdrawing effects stabilize charge-transfer interactions in hydrophobic pockets (e.g., anti-TB agents ).
  • Fluoro (F) : Smaller size may disrupt π-π stacking or hydrogen bonding, as seen in SAR comparisons of 6-fluoro vs. 6-methoxy derivatives .
    • Resolution : Context-dependent target specificity (e.g., CF3 favors ATP synthase inhibition , while F may suit DNA topoisomerase targets ).

Safety and Handling

Q. What precautions are critical given the compound’s acute toxicity profile?

  • Methodological Answer :

  • GHS Classification : Category 4 (oral/dermal/inhalation toxicity) .
  • Handling : Use fume hoods, nitrile gloves, and closed systems for reactions. Neutralize waste with 10% NaHCO3 before disposal.

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